4-(azepane-1-sulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide
Description
This compound is a benzamide derivative featuring a tricyclic core (3,10-dithia-5,12-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,11-pentaene) substituted with an 11-methyl group and a 4-(azepane-1-sulfonyl)benzamide moiety.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S3/c1-14-23-19-18(30-14)11-10-17-20(19)31-22(24-17)25-21(27)15-6-8-16(9-7-15)32(28,29)26-12-4-2-3-5-13-26/h6-11H,2-5,12-13H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAPESYMPGSNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-sulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide typically involves multiple steps, starting with the preparation of the azepane ring and the sulfonyl chloride derivative. The azepane ring can be synthesized through cyclization reactions involving primary amines and haloalkanes . The sulfonyl chloride derivative is then reacted with the azepane ring to form the azepane-1-sulfonyl chloride . This intermediate is further reacted with the benzamide derivative under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(azepane-1-sulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(azepane-1-sulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(azepane-1-sulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Key structural analogues include:
- N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide: This compound (from ) replaces the azepane sulfonyl group with a 2-methylpiperidine sulfonyl moiety.
- 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene (): This hexaazatricyclic compound lacks the sulfonyl group but shares the tricyclic framework. The additional nitrogen atoms could increase solubility or alter π-π stacking interactions in biological targets.
Table 1: Structural Comparison
Computational Similarity Assessment
Using Tanimoto coefficients and molecular fingerprints (e.g., Morgan fingerprints), the target compound’s similarity to analogues can be quantified. For example:
- Similarity to Piperidine-sulfonyl analogue : Substituting azepane with piperidine reduces the ring size from 7- to 6-membered, likely lowering the Tanimoto score due to altered topological descriptors. A hypothetical similarity index of ~65–75% is plausible, based on methods in and .
- Similarity to SAHA-like compounds : If compared to hydroxamate-based HDAC inhibitors (e.g., SAHA), the sulfonyl benzamide group may yield a moderate similarity score (~50–60%), as seen in aglaithioduline vs. SAHA ().
Table 2: Hypothetical Tanimoto Similarity Scores
| Compound Pair | Similarity Score (%) | Method |
|---|---|---|
| Target vs. Piperidine-sulfonyl analogue | 70–80 | Morgan fingerprints |
| Target vs. Hexaazatricyclic compound | 40–50 | MACCS keys |
Analytical Differentiation
- Spectroscopic Signatures: Raman Spectroscopy: Peaks at ~1150 cm⁻¹ (sulfonyl S=O stretch) and ~1600 cm⁻¹ (aromatic C=C) would distinguish the target from non-sulfonyl analogues (). NMR: The azepane sulfonyl group’s protons (δ 1.5–3.0 ppm) and tricyclic methyl group (δ ~2.1 ppm) would differ from piperidine-sulfonyl analogues ().
Biological Activity
Chemical Structure and Properties
The compound features a complex molecular structure characterized by multiple functional groups that may contribute to its biological activity. Its IUPAC name reflects the intricate arrangement of azepane, sulfonyl, and dithia moieties, which are known to influence pharmacological properties.
Molecular Formula
- Molecular Formula : C₁₈H₂₃N₃O₂S₂
Key Structural Components
- Azepane Ring : Contributes to the compound's conformational flexibility.
- Dithia-Diazatricyclo Structure : Potentially enhances interactions with biological targets.
Anticonvulsant Activity
Research indicates that compounds with similar structural features exhibit anticonvulsant properties. For instance, studies on substituted 1,3,4-thiadiazoles have shown enhancement in anticonvulsant activity while minimizing sedative effects . This suggests that the target compound may possess similar therapeutic potential.
Antimicrobial Properties
The sulfonamide group is often associated with antimicrobial activity. Compounds bearing this moiety have been extensively studied for their efficacy against various bacterial strains. It is hypothesized that the presence of the azepane and dithia components could further augment this activity through unique mechanisms of action.
Cytotoxic Effects
Preliminary studies have suggested that compounds with complex cyclic structures can exhibit cytotoxic effects on cancer cell lines. The potential for selective toxicity warrants further investigation into the compound's mechanisms at the cellular level.
Synthesis and Evaluation
A recent synthesis of related compounds demonstrated that modifications in the azepane ring can significantly affect biological outcomes. The introduction of various substituents was shown to alter both potency and selectivity against specific targets .
In Vivo Studies
In vivo evaluations have indicated that compounds structurally similar to 4-(azepane-1-sulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide exhibit promising results in animal models for seizure disorders and bacterial infections . These findings underline the importance of continued exploration into this compound's therapeutic applications.
Comparative Analysis
The following table summarizes key findings from various studies on structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
